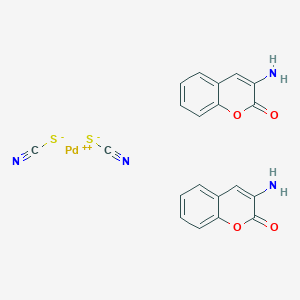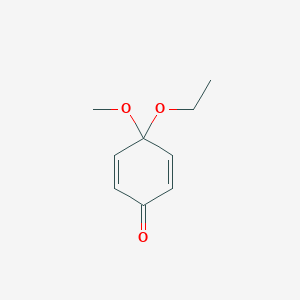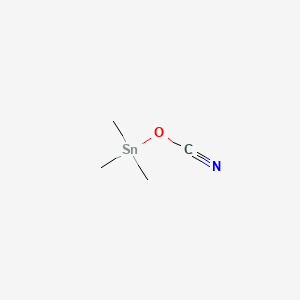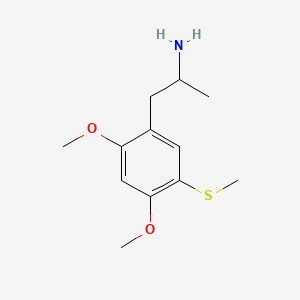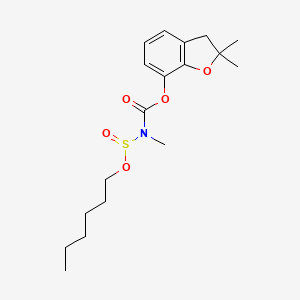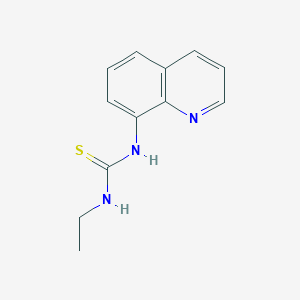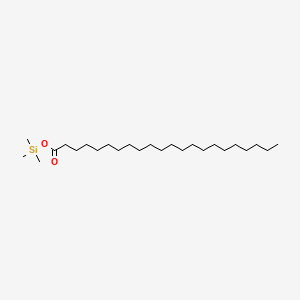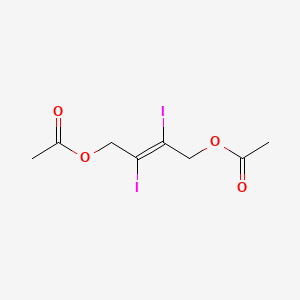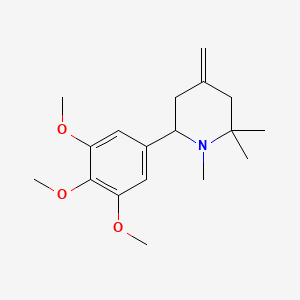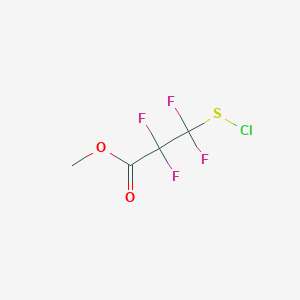
Methyl 3-(chlorosulfanyl)-2,2,3,3-tetrafluoropropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(chlorosulfanyl)-2,2,3,3-tetrafluoropropanoate is an organofluorine compound characterized by the presence of both fluorine and sulfur atoms in its structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(chlorosulfanyl)-2,2,3,3-tetrafluoropropanoate typically involves the reaction of a fluorinated ester with a chlorosulfonylating agent. One common method includes the use of methyl 3-(chlorosulfonyl)thiophene-2-carboxylate as a starting material, which undergoes a series of reactions to introduce the tetrafluoropropanoate moiety .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorosulfonation reactions under controlled conditions to ensure high yield and purity. The process may involve the use of specialized equipment to handle the reactive intermediates and by-products safely.
化学反应分析
Types of Reactions
Methyl 3-(chlorosulfanyl)-2,2,3,3-tetrafluoropropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfanyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of various substituted derivatives.
Oxidation: Production of sulfoxides or sulfones.
Hydrolysis: Formation of the corresponding carboxylic acid and alcohol.
科学研究应用
Methyl 3-(chlorosulfanyl)-2,2,3,3-tetrafluoropropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Methyl 3-(chlorosulfanyl)-2,2,3,3-tetrafluoropropanoate involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the chlorosulfanyl and tetrafluoropropanoate groups, which can participate in electrophilic and nucleophilic reactions. These interactions can modulate the activity of enzymes and other proteins, making it a valuable tool in biochemical studies .
相似化合物的比较
Similar Compounds
Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate: Similar in structure but lacks the tetrafluoropropanoate group.
Chlorosulfonyl isocyanate: Contains a chlorosulfonyl group but differs in its overall structure and reactivity.
Uniqueness
Methyl 3-(chlorosulfanyl)-2,2,3,3-tetrafluoropropanoate is unique due to the combination of fluorine and sulfur atoms, which imparts distinct chemical properties. This makes it particularly useful in applications requiring high reactivity and stability under various conditions.
属性
CAS 编号 |
77705-95-4 |
|---|---|
分子式 |
C4H3ClF4O2S |
分子量 |
226.58 g/mol |
IUPAC 名称 |
methyl 3-chlorosulfanyl-2,2,3,3-tetrafluoropropanoate |
InChI |
InChI=1S/C4H3ClF4O2S/c1-11-2(10)3(6,7)4(8,9)12-5/h1H3 |
InChI 键 |
XJGPYUVHAPPUHA-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(C(F)(F)SCl)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





